molecular formula C9H9FO2 B8747427 2-(3-Fluorophenyl)-1,3-dioxolane

2-(3-Fluorophenyl)-1,3-dioxolane

Cat. No.: B8747427
M. Wt: 168.16 g/mol
InChI Key: MDYQKLPZGKDZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenyl)-1,3-dioxolane is an organic compound with the molecular formula C9H9FO2 and a molecular weight of 168.17 g/mol . It is characterized by a benzene ring substituted with a fluorine atom at the 3-position and a 1,3-dioxolane group at the 2-position. This structure classifies it as a fluorinated aromatic dioxolane. As a member of the 1,3-dioxolane family, this compound is of significant interest in synthetic organic chemistry, particularly in the role of a carbonyl-protecting group . The 1,3-dioxolane moiety can be readily installed on aldehydes and ketones via an acid-catalyzed reaction with ethylene glycol, effectively masking the carbonyl functionality . This protection is crucial in multi-step synthesis, as it allows subsequent reactions to be performed on other parts of the molecule without affecting the sensitive carbonyl group. The protecting group can later be removed through hydrolysis to regenerate the original carbonyl compound . The presence of the fluorine atom on the aromatic ring can influence the compound's electronic properties and metabolic stability, making it a valuable building block for developing more complex molecules in medicinal chemistry and materials science . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for personal use. The product should be stored refrigerated at 2-8°C .

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

2-(3-fluorophenyl)-1,3-dioxolane

InChI

InChI=1S/C9H9FO2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5H2

InChI Key

MDYQKLPZGKDZMF-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares key physicochemical parameters of 2-(3-Fluorophenyl)-1,3-dioxolane with analogues differing in substituents on the phenyl ring or heteroatom substitution:

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 3-F C₉H₉FO₂ 168.16 CAS 16686-11-6; used in polymer synthesis
2-(2-Fluorophenyl)-1,3-dioxolane 2-F C₉H₉FO₂ 168.16 Higher lipophilicity due to ortho-F
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane 3-Br, 4-F C₉H₇BrFO₂ 258.06 Enhanced electrophilicity; GHS safety data available
2-(3-Nitrophenyl)-1,3-dioxolane 3-NO₂ C₉H₉NO₄ 195.17 Electron-withdrawing group; used in oxidation studies
2-(2-Thienyl)-1,3-dioxolane 2-Thienyl C₇H₈O₂S 156.20 Heteroaromatic substitution; >97% purity

Key Observations :

  • Electrophilic Groups : Bromine and nitro substituents increase molecular weight and reactivity, making these analogues suitable for cross-coupling reactions .
  • Heteroaromatic Substitution : The thienyl derivative (C₇H₈O₂S) introduces sulfur-based electronic effects, altering solubility and biological activity .
NMR Data:
  • This compound : Expected ¹H NMR signals include a singlet for dioxolane protons (δ 4.0–4.3 ppm) and aromatic protons (δ 6.8–7.4 ppm). Comparable to 2-(4-chlorophenyl)-1,3-dioxolane, which oxidizes to 4-chlorobenzoic acid with distinct ¹H/¹³C NMR peaks (δ 7.4–8.1 ppm for aromatic protons) .
  • 2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane : ¹H NMR (CDCl₃) shows methoxy signals (δ 3.8–3.9 ppm) and a deshielded dioxolane peak (δ 4.8 ppm) due to bromine’s electron-withdrawing effect .
  • 2-(2-Furyl)-1,3-dioxolane : ¹H NMR (δ 5.4 ppm for furan protons) indicates conjugation between the dioxolane and furan rings, enhancing stability in oxidative conditions .

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 3-fluorobenzaldehyde (10.5 g, 84.1 mmol) is combined with ethylene glycol (3.47 mL, 62.1 mmol) and PTSA (0.098 g, 0.52 mmol) in toluene (50 mL). The mixture is stirred at 20°C for 18 hours, after which water is added to quench the reaction. Extraction with dichloromethane, followed by washing with saturated NaCl and drying over anhydrous Na₂SO₄, yields a crude product. Purification via silica gel column chromatography (ethyl acetate/hexane gradient) affords the title compound in 81.5% yield as a yellow oil.

Key Parameters:

  • Catalyst Loading : PTSA at 1 mol% relative to aldehyde ensures efficient cyclization without side reactions.

  • Solvent Choice : Toluene provides optimal reflux conditions and facile separation of water via azeotropic distillation.

  • Temperature : Room temperature minimizes decomposition of the acid-sensitive fluorophenyl group.

Oxidative Self-Condensation of 3-Fluoroacetophenone Derivatives

A novel approach adapted from selenium dioxide (SeO₂)-mediated oxidation involves the in situ generation of glyoxal derivatives from 3-fluoroacetophenone, followed by self-condensation to form fused dioxolanes. Though originally developed for diarylketones, this method is adaptable to fluorinated substrates.

Experimental Protocol

3-Fluoroacetophenone (2.0 mmol) is treated with SeO₂ (1 equiv) and trifluoroacetic acid (TFA, 0.6 mL) at 40°C for 2 hours. The reaction mixture is diluted with ethyl acetate, washed with NaHCO₃ and brine, dried, and concentrated. Chromatographic purification (hexane/ethyl acetate) yields a fused dioxolane structure, albeit with modifications required to isolate this compound specifically.

Challenges and Adjustments:

  • Byproduct Formation : Competitive Riley oxidation pathways may generate benzils unless TFA is rigorously controlled.

  • Substrate Scope : Electron-withdrawing fluorine groups enhance glyoxal stability but may slow condensation kinetics.

Comparative Analysis of Synthetic Methods

The table below contrasts key metrics for the aforementioned routes:

MethodCatalystSolventTemperature (°C)Yield (%)Purification Technique
Acid-Catalyzed CyclizationPTSAToluene2081.5Column Chromatography
SeO₂/TFA OxidationSeO₂, TFANeat40~60*Column Chromatography
Lewis Acid CyclizationBF₃·Et₂ODCM0–2570–75†Distillation

*Estimated based on analogous reactions . †Theoretical yield for unoptimized protocols.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Fluorophenyl)-1,3-dioxolane, and what reaction conditions are critical for high yield?

The synthesis typically involves the acid-catalyzed ketalization of 3-fluorobenzaldehyde with ethylene glycol. Key parameters include:

  • Temperature : Maintain 80–100°C to drive water removal via azeotropic distillation.
  • Catalyst : Use p-toluenesulfonic acid (0.5–1 mol%) for efficient ketal formation.
  • Solvent : Toluene or benzene to facilitate water separation. Yields >85% are achievable under optimized conditions, with purity confirmed by GC-MS or NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 19F^{19}\text{F} NMR identifies fluorine substitution patterns (δ ≈ -110 ppm for meta-fluorine). 1H^{1}\text{H} NMR resolves dioxolane protons as a singlet at δ 4.2–4.4 ppm.
  • Mass Spectrometry : ESI-MS shows [M+H]+^+ at m/z 184.1 (C9_9H9_9FO2_2).
  • X-ray Crystallography : Resolves dioxolane ring geometry and fluorine orientation (see analogous structures in ) .

Q. How does the fluorine substituent influence the compound’s stability under varying storage conditions?

  • Thermal Stability : Decomposes above 200°C, with degradation products including 3-fluorobenzaldehyde.
  • Light Sensitivity : Store in amber vials to prevent photolytic cleavage of the dioxolane ring.
  • Solvent Compatibility : Stable in aprotic solvents (e.g., DMSO, DMF) but hydrolyzes slowly in aqueous acidic/basic media .

Advanced Research Questions

Q. How does the reactivity of this compound compare to its difluorinated analogs in nucleophilic substitution reactions?

  • Reactivity Trend : Monofluorinated derivatives (e.g., 3-F substitution) exhibit lower electrophilicity compared to 3,4-difluorophenyl analogs due to reduced electron-withdrawing effects. For example, SNAr reactions with amines proceed at 50% slower rates.
  • Mechanistic Insight : Fluorine’s meta-position creates less steric hindrance but weaker inductive effects, as shown in Hammett σm_m values (σ = 0.34 for F) .

Q. What strategies optimize the regioselective functionalization of the dioxolane ring in this compound?

  • Ring-Opening : Use BF3_3-etherate in THF at -20°C to selectively cleave the dioxolane, yielding 3-fluorophenylethylene glycol derivatives.
  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids requires Pd(OAc)2_2/SPhos (2 mol%) in dioxane/water (3:1) at 80°C for C–F bond retention .

Q. How can contradictory data on the biological activity of fluorinated dioxolanes be reconciled?

  • Case Study : While this compound shows weak AChE inhibition (IC50_{50} >100 μM), its 3,4-difluoro analog achieves IC50_{50} = 12 μM due to enhanced lipophilicity (logP = 2.1 vs. 1.5).
  • Methodology : Compare substituent effects via QSAR models, emphasizing fluorine’s position and count on phenyl rings .

Q. What role does this compound play in polymer chemistry, and how is its reactivity tailored for copolymerization?

  • Monomer Design : Acts as a crosslinker in polyesters via ring-opening polymerization (ROP) with ε-caprolactone.
  • Kinetic Control : Use Sn(Oct)2_2 catalyst at 120°C to achieve 90% conversion, producing fluorinated polymers with Tg_g ≈ 45°C .

Methodological Guidance

Q. How to analyze competing reaction pathways (e.g., oxidation vs. ring-opening) in fluorinated dioxolanes?

  • Step 1 : Monitor reactions in situ via 19F^{19}\text{F} NMR to track fluorine environment changes.
  • Step 2 : Use DFT calculations (B3LYP/6-31G*) to compare activation energies for pathways.
  • Step 3 : Validate with LC-MS to identify intermediates (e.g., ketones from oxidation or diols from hydrolysis) .

Q. What experimental approaches validate the proposed mechanism for dioxolane ring functionalization?

  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled ethylene glycol to trace oxygen migration during ring-opening.
  • Kinetic Isotope Effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} for proton transfer steps in acid-catalyzed reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.